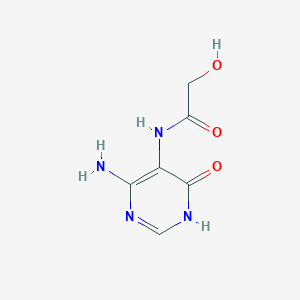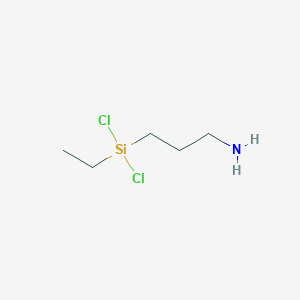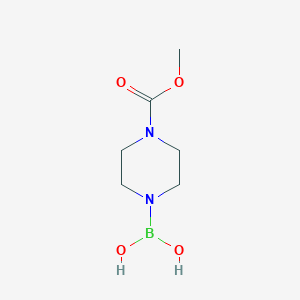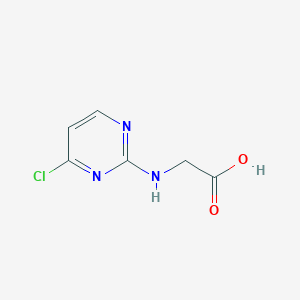
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a chemical compound with a molecular formula of C6H8N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
Amidation: The carboxylic acid group is then converted to an amide group through a reaction with hydroxylamine under acidic conditions.
Hydrolysis: The resulting intermediate is subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
Uniqueness
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of a hydroxyacetamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H8N4O3 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C6H8N4O3/c7-5-4(10-3(12)1-11)6(13)9-2-8-5/h2,11H,1H2,(H,10,12)(H3,7,8,9,13) |
Clé InChI |
OGAWWFXBGIFWQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=O)N1)NC(=O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)






